Cas no 210369-56-5 (2(1H)-Pyrimidinone,5-chloro-4-hydroxy- (9CI))
210369-56-5 structure
Product Name:2(1H)-Pyrimidinone,5-chloro-4-hydroxy- (9CI)
CAS番号:210369-56-5
MF:C4H3ClN2O2
メガワット:146.531819581985
CID:242252
PubChem ID:15758
Update Time:2025-04-19
2(1H)-Pyrimidinone,5-chloro-4-hydroxy- (9CI) 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Pyrimidinone,5-chloro-4-hydroxy- (9CI)
- Uracil, 5-chloro- (VAN)
- Fluorouracil Impurity E
- 1820-81-1
- 2,4(1H,3H)-Pyrimidinedione, 5-chloro-
- 4(3H)-Pyrimidinone, 5-chloro-2-hydroxy- (9CI)
- 5-Chloro-2,4(1H,3H)-pyrimidinedione #
- 2(1H)-Pyrimidinone,5-chloro-4-hydroxy-(9ci)
- Z1203730752
- Uracil, 5-chloro-
- AKOS006222774
- EN300-96343
- 5-chloro-1,2,3,4-tetrahydropyrimidine-2,4-dione
- SY028182
- EINECS 217-339-7
- NSC-28172
- AI3-26560
- 107577-08-2
- AKOS003242135
- PD121670
- 5-chloropyrimidine-2,4(1H,3H)-dione
- FT-0604354
- W-107804
- 5-CHLOROURACIL
- Epitope ID:138111
- MFCD00006019
- 5-Chloro-1H-pyrimidine-2,4-dione
- FLUOROURACIL IMPURITY E [EP IMPURITY]
- 5-Chloropyrimidine-2,4(1H,3H)-dione (5-Chlorouracil)
- AC-8694
- NS00045646
- 5-Chloro-2,4-dihydroxypyrimidine
- 5-chloranyl-1H-pyrimidine-2,4-dione
- A812650
- SB57723
- InChI=1/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9
- UNII-7LQ4V03RNY
- 2,3H)-Pyrimidinedione, 5-chloro-
- AKOS003093906
- 5-chloro-2,4-pyrimidinedione
- 5UC
- 5-Chlorouracil, Vetec(TM) reagent grade, 98%
- NSC28172
- 7LQ4V03RNY
- 5-Chlorouracil (Fluorouracil Impurity)
- CHLOROURACIL, 5-
- 2,4-Pyrimidinediol, 5-chloro- (9CI)
- NSC 28172
- 5-Chlorouracil, ReagentPlus(R), 99%
- AM83916
- SCHEMBL42227
- DTXSID7075137
- Q238482
- HY-I0959
- CHEBI:60762
- CS-0010970
- AS-10925
- 5-chloro-uracil
- CHEMBL144082
- 210369-56-5
- 164415-64-9
- NCI60_002298
-
- インチ: 1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
- InChIKey: ZFTBZKVVGZNMJR-UHFFFAOYSA-N
- ほほえんだ: ClC1=CNC(NC1=O)=O
計算された属性
- せいみつぶんしりょう: 145.988
- どういたいしつりょう: 145.988
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): _0.3
- トポロジー分子極性表面積: 58.2A^2
じっけんとくせい
- 色と性状: はくしょくけっしょう
- 密度みつど: 1.61
- フラッシュポイント: 203.9 °C
- 屈折率: 1.587
2(1H)-Pyrimidinone,5-chloro-4-hydroxy- (9CI) 関連文献
-
E. Eremeeva,M. Abramov,P. Marlière,P. Herdewijn Org. Biomol. Chem. 2017 15 168
-
F. Ferreira da Silva,D. Almeida,R. Antunes,G. Martins,Y. Nunes,S. Eden,G. Garcia,P. Lim?o-Vieira Phys. Chem. Chem. Phys. 2011 13 21621
-
Dongyang Zhao,Huicong Zhang,Wenhui Tao,Wei Wei,Jin Sun,Zhonggui He Biomater. Sci. 2017 5 502
-
Brajesh Kumar,Tushar Das,Subhadeep Das,Waldemar Maniukiewicz,Dmytro S. Nesterov,Alexander M. Kirillov,Subrata Das Dalton Trans. 2021 50 13533
-
Leping Sun,Xingyun Ma,Binliang Zhang,Yanjia Qin,Jiezhao Ma,Yuhui Du,Tingjian Chen RSC Chem. Biol. 2022 3 1173
210369-56-5 (2(1H)-Pyrimidinone,5-chloro-4-hydroxy- (9CI)) 関連製品
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
Hangzhou Cedareal Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量